molecular formula C7H7BrN2O2 B1403499 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine CAS No. 1392803-06-3

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine

Cat. No.: B1403499
CAS No.: 1392803-06-3
M. Wt: 231.05 g/mol
InChI Key: XVTZUEUOKDQLFM-UHFFFAOYSA-N
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Description

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine is a heterocyclic compound that contains both bromine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-pyrimidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine is unique due to the presence of both the bromine atom and the dioxolane ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

5-bromo-2-(1,3-dioxolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-3-9-6(10-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZUEUOKDQLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265209
Record name Pyrimidine, 5-bromo-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-06-3
Record name Pyrimidine, 5-bromo-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine
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Reactant of Route 3
5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine
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5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine
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Reactant of Route 6
5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine

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